molecular formula C20H22O5 B12320710 10-(3-hydroxy-3-methylbutyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol

10-(3-hydroxy-3-methylbutyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol

Cat. No.: B12320710
M. Wt: 342.4 g/mol
InChI Key: KSSHIKBOZWMDTR-UHFFFAOYSA-N
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Description

10-(3-hydroxy-3-methylbutyl)-6a,11a-dihydro-6H-1benzofuro[3,2-c]chromene-3,9-diol is a complex organic compound with a unique structure that includes a benzofurochromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-hydroxy-3-methylbutyl)-6a,11a-dihydro-6H-1benzofuro[3,2-c]chromene-3,9-diol typically involves multiple steps, starting from readily available precursors. One common method involves the use of O-benzylated phenols through a C-H sulfenylation/radical cyclization sequence . This process includes the formation of sulfonium salts, which are then subjected to photocatalytic conditions to induce cyclization and form the desired benzofurochromene scaffold.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

10-(3-hydroxy-3-methylbutyl)-6a,11a-dihydro-6H-1benzofuro[3,2-c]chromene-3,9-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated compounds.

Scientific Research Applications

10-(3-hydroxy-3-methylbutyl)-6a,11a-dihydro-6H-1benzofuro[3,2-c]chromene-3,9-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-(3-hydroxy-3-methylbutyl)-6a,11a-dihydro-6H-1benzofuro[3,2-c]chromene-3,9-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(3-hydroxy-3-methylbutyl)-6a,11a-dihydro-6H-1benzofuro[3,2-c]chromene-3,9-diol stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

10-(3-hydroxy-3-methylbutyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O5/c1-20(2,23)8-7-13-16(22)6-5-12-15-10-24-17-9-11(21)3-4-14(17)19(15)25-18(12)13/h3-6,9,15,19,21-23H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSHIKBOZWMDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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